molecular formula C9H9ClO3 B142573 Methyl (S)-o-Chloromandelate CAS No. 32345-60-1

Methyl (S)-o-Chloromandelate

Cat. No. B142573
CAS RN: 32345-60-1
M. Wt: 200.62 g/mol
InChI Key: ZMPGBVQQIQSQED-QMMMGPOBSA-N
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Description

Methyl (S)-o-Chloromandelate (MOC), also known as 4-chloro-3-methylphenylacetic acid, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a chiral compound, meaning that it has two different forms that are mirror images of each other, and is of particular interest to researchers due to its potential to interact with a variety of biological systems.

Scientific Research Applications

Enzymatic Enantioselectivity Improvement

Methyl (S)-o-Chloromandelate (S-CMM) is used in the synthesis of pharmaceuticals like clopidogrel, a platelet aggregation inhibitor. A study by Gu et al. (2015) explored enhancing the enantioselectivity of esterase BioH towards S-CMM through rational design and molecular dynamics simulations. They achieved a significant increase in enantioselectivity, providing insights for enzyme design in other similar applications (Gu et al., 2015).

Synthesis Techniques

Different methods have been developed for synthesizing Methyl (S)-o-Chloromandelate. Ema et al. (2007) reported achieving over 99% enantiomeric excess in synthesizing methyl (R)-o-chloromandelate, a clopidogrel intermediate, via asymmetric reduction with recombinant E. coli (Ema et al., 2007). Yin et al. (2009) explored the Ru-catalyzed asymmetric hydrogenation and transfer hydrogenation for preparing methyl (R)-o-chloromandelate, achieving up to 92% enantiomeric excess (Yin et al., 2009).

Biocatalytic Approaches

Uhm et al. (2007) developed a lipase-mediated transesterification process for resolving methyl 2-chloromandelate, obtaining enantiomerically pure methyl (R)-2-chloromandelate under solvent-free conditions, which is crucial for pharmaceutical production (Uhm et al., 2007). Jeong et al. (2010) optimized the enantioselective synthesis of methyl (R)-2-chloromandelate using whole cells of Saccharomyces cerevisiae, achieving high conversion and enantiomeric excess, indicating potential for large-scale production (Jeong et al., 2010).

Chiral Resolution Techniques

Xu et al. (2019) reported on a calcium(II)-mediated resolution method for methyl o-chloromandelate, obtaining good enantiomeric excess and yield. This process shows potential for preparative-scale resolution of this compound (Xu et al., 2019).

Directed Evolution and High-Throughput Screening

Yang et al. (2017) improved the catalytic performance of mandelate racemase towards (S)-2-CMA, a key intermediate in the synthesis of (S)-clopidogrel, using directed evolution and a novel high-throughput screening method. This approach is illustrative of strategies for enhancing the catalytic efficiency of enzymes for specific substrates (Yang et al., 2017).

properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPGBVQQIQSQED-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457939
Record name Methyl (S)-o-Chloromandelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-o-Chloromandelate

CAS RN

32345-60-1
Record name Methyl (S)-o-Chloromandelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Gu, L Ye, F Guo, X Lv, W Lu, H Yu - Applied microbiology and …, 2015 - Springer
Methyl (R)-o-chloromandelate (R-CMM) is an intermediate for the platelet aggregation inhibitor clopidogrel. Its preparation through enzymatic resolution of the corresponding ester has …
Number of citations: 10 link.springer.com
HW Xu, LH Wu, Q Ren, CY Liu… - Main Group Metal …, 2019 - degruyter.com
We report here the coordination-mediated resolution of methyl o-chloromandelate, which is a key intermediate for clopidogrel, in preparative scale. The reaction of CaO, optically pure (…
Number of citations: 2 www.degruyter.com
J Gu, L Ye, F Guo, X Lv, W Lu, H Yu - Tetrahedron Letters, 2015 - Elsevier
Further improvement of the enantioselectivity of hydrolases with moderate enantioselectivity is of important significance to fulfill the requirement in industrial application. Herein, a …
Number of citations: 10 www.sciencedirect.com
A Pennacchio, A Giordano, B Pucci, M Rossi, CA Raia - Extremophiles, 2010 - Springer
The gene encoding a novel alcohol dehydrogenase that belongs to the short-chain dehydrogenases/reductases (SDRs) superfamily was identified in the aerobic thermoacidophilic …
Number of citations: 28 link.springer.com
A Pennacchio, A Giordano, M Rossi, CA Raia - 2011 - Wiley Online Library
The enantioselective synthesis of methyl (R)‐mandelate and methyl (R)‐o‐chloromandelate was investigated using an NADH‐dependent carbonyl reductase from Thermus …
HY Wang, YL Xie, X Shi, HL Shi, JH Xu… - Biochemical …, 2021 - Elsevier
Halogenated mandelate and its derivatives are important scaffolds in chemical industry. However, the natural D-mandelate dehydrogenase (DMDH) showed relatively low catalytic …
Number of citations: 5 www.sciencedirect.com
C Yang, L Ye, J Gu, X Yang, A Li, H Yu - Applied microbiology and …, 2017 - Springer
Optically pure methyl (R)-o-chloromandelate and (R)-acetyl-o-mandelic acid are key intermediates for the synthesis of (S)-clopidogrel, which could be prepared with 100 % theoretical …
Number of citations: 15 link.springer.com
X Wu, S Yang, H Yu, L Ye, B Su… - Bioscience …, 2019 - academic.oup.com
As a chiral precursor for the important anticoagulant Edoxaban, enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance. The complicated procedures …
Number of citations: 11 academic.oup.com
J Gu, H Tong, L Ye, H Yu - Biochemical Engineering Journal, 2015 - Elsevier
Aromatic π–π stacking interaction plays an important role in the enzyme-ligand recognition and stabilization. Esterase BioH, an α/β hydrolase from Escherichia coli, exhibited potential …
Number of citations: 2 www.sciencedirect.com
X Chen, Q Wu, D Zhu - Process Biochemistry, 2015 - Elsevier
Optically active 2-hydroxy carboxylic acids are widely used not only as key building blocks for the synthesis of various organic compounds, but also as chiral resolving reagents. This …
Number of citations: 17 www.sciencedirect.com

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